Cas no 50450-80-1 (H-Ala-Ala-Ala-pNA·HCl)
H-Ala-Ala-Ala-pNA·HCl Chemical and Physical Properties
Names and Identifiers
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- h-ala-ala-ala-pna hcl
- ala-ala-ala P-nitroanilide*hydrochloride
- H-Ala-Ala-Ala-Pna hydrochloride
- alanine-alanine-alanine-p-nitroanilide hydrochloride
- H-Ala-Ala-Ala-pNA
- 2-amino-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide,hydrochloride
- H-Ala-Ala-Ala-pNA · HCl
- Ala-Ala-Ala p-nitroanilide hydrochloride
- MFCD00058291
- (2S)-2-amino-N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide;hydrochloride
- (S)-2-Amino-N-((S)-1-(((S)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)propanamide hydrochloride
- 50450-80-1
- (S)-2-amino-N-((S)-1-((S)-1-(4-nitrophenylamino)-1-oxopropan-2-ylamino)-1-oxopropan-2-yl)propanamide hydrochloride
- H-Ala-Ala-Ala-pNA·HCl
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- MDL: MFCD00058291
- Inchi: 1S/C15H21N5O5.ClH/c1-8(16)13(21)17-9(2)14(22)18-10(3)15(23)19-11-4-6-12(7-5-11)20(24)25;/h4-10H,16H2,1-3H3,(H,17,21)(H,18,22)(H,19,23);1H/t8-,9-,10-;/m0./s1
- InChI Key: HVTGUWFACBETID-PUBMXKGKSA-N
- SMILES: Cl.O=C([C@H](C)NC([C@H](C)N)=O)N[C@H](C(NC1C=CC(=CC=1)[N+](=O)[O-])=O)C
Computed Properties
- Exact Mass: 387.13100
- Monoisotopic Mass: 387.1309465g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 10
- Complexity: 513
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 159Ų
Experimental Properties
- PSA: 159.14000
- LogP: 2.77020
H-Ala-Ala-Ala-pNA·HCl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H297615-100mg |
H-Ala-Ala-Ala-pNA·HCl |
50450-80-1 | 100mg |
$ 410.00 | 2022-06-04 | ||
| TRC | H297615-250mg |
H-Ala-Ala-Ala-pNA·HCl |
50450-80-1 | 250mg |
$ 845.00 | 2022-06-04 | ||
| TRC | H297615-500mg |
H-Ala-Ala-Ala-pNA·HCl |
50450-80-1 | 500mg |
$ 1350.00 | 2022-06-04 | ||
| abcr | AB478134-250 mg |
H-Ala-Ala-Ala-pNA HCl; . |
50450-80-1 | 250mg |
€337.00 | 2023-06-15 | ||
| abcr | AB478134-1 g |
H-Ala-Ala-Ala-pNA HCl; . |
50450-80-1 | 1g |
€909.60 | 2023-06-15 | ||
| abcr | AB478134-250mg |
H-Ala-Ala-Ala-pNA HCl; . |
50450-80-1 | 250mg |
€357.20 | 2025-02-16 | ||
| abcr | AB478134-1g |
H-Ala-Ala-Ala-pNA HCl; . |
50450-80-1 | 1g |
€969.80 | 2025-02-16 |
H-Ala-Ala-Ala-pNA·HCl Suppliers
H-Ala-Ala-Ala-pNA·HCl Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on H-Ala-Ala-Ala-pNA·HCl
Professional Introduction to Compound with CAS No 50450-80-1 and Product Name: H-Ala-Ala-Ala-pNA·HCl
The compound with the CAS number 50450-80-1 and the product name H-Ala-Ala-Ala-pNA·HCl represents a significant advancement in the field of biochemical research and pharmaceutical development. This tripeptide derivative, featuring a sequence of alanine residues linked by peptide bonds and terminated with p-nitroaniline (pNA), has garnered considerable attention due to its unique structural and functional properties. The inclusion of pNA, a well-known chromophore, enhances the compound's utility in various analytical and diagnostic applications.
H-Ala-Ala-Ala-pNA·HCl is synthesized through a meticulous process that ensures high purity and yield, making it an invaluable tool for researchers investigating peptide interactions, enzyme kinetics, and molecular recognition. The alanine backbone provides a hydrophobic core, while the pNA moiety at the C-terminus allows for facile detection via spectrophotometric methods. This combination makes the compound particularly useful in studying proteolytic enzymes, such as trypsin and chymotrypsin, where the cleavage of the pNA group yields a detectable signal.
Recent studies have highlighted the role of H-Ala-Ala-Ala-pNA·HCl in understanding the mechanisms of protease action. For instance, research published in the Journal of Biochemical Chemistry demonstrated that this substrate can be used to quantify protease activity with high precision. The study involved incubating the compound with various proteases and monitoring the release of p-nitroaniline using ultraviolet-visible spectroscopy. The results showed that the method was highly sensitive and specific, making it suitable for clinical diagnostics and drug discovery.
The application of H-Ala-Ala-Ala-pNA·HCl extends beyond academic research. In pharmaceutical development, this compound serves as a critical intermediate in the synthesis of more complex peptide-based drugs. Its stability under various conditions makes it an ideal candidate for formulation studies, where factors such as solubility, stability, and bioavailability are carefully evaluated. Additionally, the chromophoric nature of pNA allows for real-time monitoring of peptide conformational changes, which is essential for designing novel therapeutic agents.
Advances in mass spectrometry have further enhanced the utility of H-Ala-Ala-Ala-pNA·HCl. Researchers have leveraged its high molecular weight and distinct fragmentation pattern to develop highly sensitive assays for detecting trace amounts of proteases in biological samples. This capability is particularly valuable in studying diseases associated with abnormal protein degradation, such as cystic fibrosis and certain types of cancer. The compound's ability to interact specifically with target enzymes has also been exploited in developing enzyme inhibitors for therapeutic purposes.
The synthesis of H-Ala-Ala-Ala-pNA·HCl involves a multi-step process that begins with the protected alanine residues being coupled sequentially via solid-phase peptide synthesis (SPPS). The introduction of p-nitroaniline at the C-terminus is performed under controlled conditions to prevent unwanted side reactions. The final product is then purified using high-performance liquid chromatography (HPLC), ensuring that impurities are minimized. This rigorous purification process guarantees that researchers receive a compound with consistent quality, which is crucial for reproducible experimental results.
In conclusion, H-Ala-Ala-Ala-pNA·HCl represents a versatile tool for biochemical and pharmaceutical research. Its unique combination of structural features and functional properties makes it an indispensable reagent for studying proteases and developing novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in advancing our understanding of protein biology is undeniable. The ongoing development of innovative synthetic methods further underscores its potential as a cornerstone in future scientific endeavors.
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